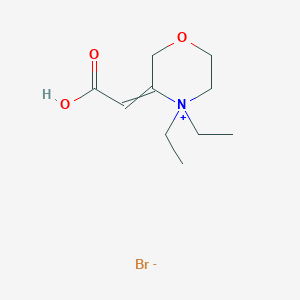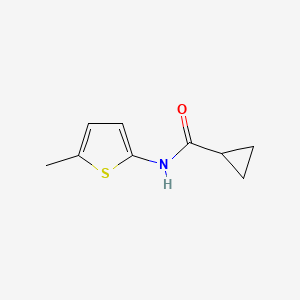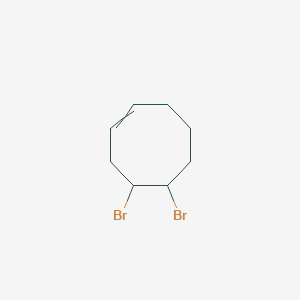
4,5-Dibromocyclooct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromocyclooct-1-ene is a chemical compound that belongs to the class of dibromoalkenes. It is characterized by the presence of two bromine atoms attached to a cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromocyclooct-1-ene typically involves the bromination of cyclooctene. One common method is the addition of bromine (Br₂) to cyclooctene in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination. The product is then separated and purified using industrial-scale distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromocyclooct-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: The compound can undergo dehydrobromination to form cyclooctadiene.
Addition Reactions: It can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water at elevated temperatures.
Elimination Reactions: Often performed using strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in non-polar solvents like chloroform or carbon tetrachloride at room temperature.
Major Products Formed:
Substitution Reactions: Products include cyclooctene derivatives with different substituents.
Elimination Reactions: Major product is cyclooctadiene.
Addition Reactions: Products include dibromo derivatives of cyclooctene.
Scientific Research Applications
4,5-Dibromocyclooct-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Dibromocyclooct-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. Additionally, the presence of the double bond in the cyclooctene ring allows for electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,2-Dibromocyclopentane: Another dibromoalkene with a smaller ring size.
1,2-Dibromocyclohexane: Similar structure but with a six-membered ring.
1,2,5,6-Tetrabromocyclooctane: A more heavily brominated derivative of cyclooctane
Uniqueness: 4,5-Dibromocyclooct-1-ene is unique due to its specific substitution pattern and ring size, which influence its reactivity and applications. Its eight-membered ring provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62309-06-2 |
|---|---|
Molecular Formula |
C8H12Br2 |
Molecular Weight |
267.99 g/mol |
IUPAC Name |
4,5-dibromocyclooctene |
InChI |
InChI=1S/C8H12Br2/c9-7-5-3-1-2-4-6-8(7)10/h1,3,7-8H,2,4-6H2 |
InChI Key |
MVUXUEREDSJRKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCC(C(C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-thione](/img/structure/B14535655.png)
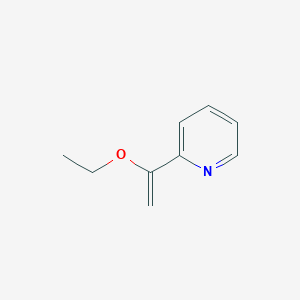
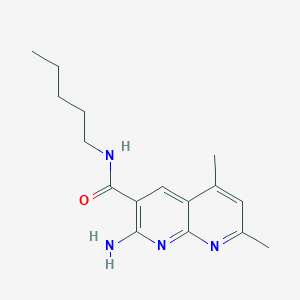
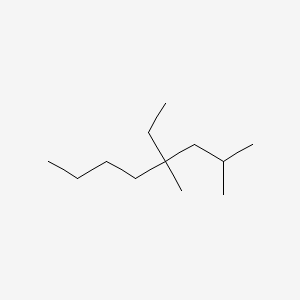
![1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535683.png)
![1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535684.png)
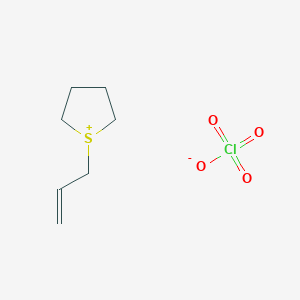
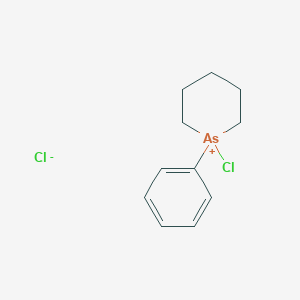
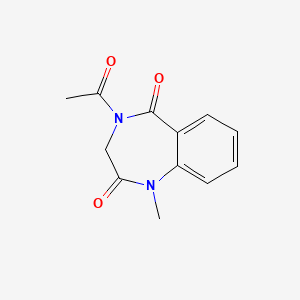
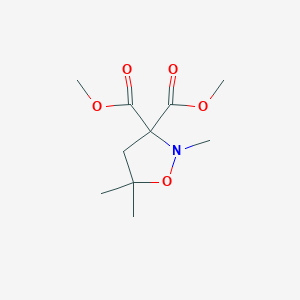
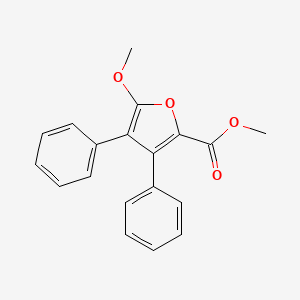
silane](/img/structure/B14535715.png)
